N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide
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Description
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C24H25FN6O2 and its molecular weight is 448.502. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , a group of heterocyclic compounds that have been extensively studied for their diverse biological activities.
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific mode of action of this compound would depend on its primary target.
Biochemical Pathways
Without specific information on the compound’s primary target, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazolo[3,4-d]pyrimidines have been implicated in a variety of biological pathways due to their diverse biological activities . Once the primary target of this compound is
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with enzymes and proteins . For example, compounds with a fluorobenzyl group have been found to interact with enzymes such as phosphazenes .
Cellular Effects
Related compounds have been shown to exhibit substantial antiviral activity .
Molecular Mechanism
Compounds with similar structures have been shown to undergo reactions such as free radical bromination and nucleophilic substitution .
Properties
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16(2)33-20-9-5-18(6-10-20)24(32)26-11-12-31-23-21(14-30-31)22(28-15-29-23)27-13-17-3-7-19(25)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,26,32)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGFRVUQHQZEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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